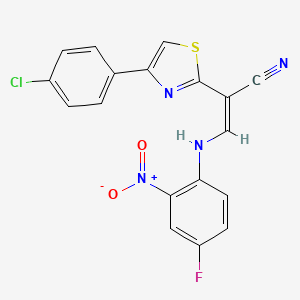

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-15-6-5-14(20)7-17(15)24(25)26/h1-7,9-10,22H/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBCUIXGMGSXJD-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, emphasizing its antitumor properties.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives, including the target compound, typically involves multi-step organic reactions. The compound can be synthesized through a reaction between thiazole derivatives and various substituted phenyl groups, utilizing methodologies such as nucleophilic substitution and condensation reactions.

Key Structural Features:

- Thiazole Moiety : Known for its role in biological activity, particularly in anticancer agents.

- Acrylonitrile Group : Contributes to the electrophilic character of the compound, enhancing its reactivity.

- Substituents : The presence of a chlorophenyl and a nitrophenyl group may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induction of apoptosis via ROS generation |

| Related Thiazole Derivative | A549 (Lung Cancer) | 1.98 ± 1.22 | Inhibition of CDK9-mediated transcription |

The compound has been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial-mediated pathways, as observed in studies involving related thiazole compounds .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the molecular structure affect biological activity. Key findings include:

- Chlorine Substitution : The presence of electronegative substituents like chlorine enhances cytotoxicity against various cancer cell lines.

- Nitro Group Positioning : The position of nitro groups on the phenyl ring significantly influences the compound's ability to induce apoptosis and inhibit cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to our target compound:

- Antitumor Efficacy : A study demonstrated that thiazole-based compounds exhibited potent antitumor effects across multiple cancer cell lines, with IC50 values often in the low micromolar range .

- Mechanisms of Action :

- Comparative Analysis : When compared to standard chemotherapeutic agents like doxorubicin, certain thiazole derivatives displayed comparable or superior efficacy against specific cancer types .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. The key steps include:

- Formation of Thiazole Ring : The thiazole moiety is synthesized from 2-amino-4-chlorobenzothiazole through condensation reactions.

- Acrylonitrile Addition : The acrylonitrile group is introduced via nucleophilic addition to the double bond, yielding the final product.

Antitumor Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance:

- Mechanism of Action : These compounds often target specific pathways in cancer cells, disrupting their proliferation and survival mechanisms. They can induce apoptosis and inhibit cell cycle progression.

- Cell Line Studies : In vitro studies have shown that such compounds can effectively reduce the viability of various cancer cell lines, including breast, colon, and ovarian cancer cells. The National Cancer Institute's screening programs have identified several derivatives with significant cytotoxic effects against a broad panel of human cancer cell lines .

Structure-Activity Relationship

The structural characteristics of this compound play a crucial role in its biological activity. Modifications in substituents can enhance or reduce potency:

| Substituent | Effect on Activity |

|---|---|

| 4-Chloro Group | Increases lipophilicity and potency against tumors |

| 4-Fluoro-Nitro Group | Enhances electron-withdrawing properties, improving reactivity with biological targets |

Case Studies

- Study on Antitumor Activity : A study published in the Egyptian Journal of Chemistry evaluated various thiazole derivatives for their antitumor properties. The results indicated that modifications similar to those found in this compound led to significant inhibition of tumor growth in vitro .

- Mechanistic Insights : Research published in Results in Chemistry explored the metabolic pathways affected by thiazole derivatives. It was found that these compounds could alter cellular metabolism, making them attractive candidates for further development as anticancer agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group on the thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces the chlorine atom with a hydroxyl group.

-

Amination : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 80°C, 6 h | (Z)-2-(4-hydroxyphenyl)thiazol-2-yl... | 72 | |

| NH₃ (excess) | DMF, 120°C, 12 h | (Z)-2-(4-aminophenyl)thiazol-2-yl... | 58 |

Reduction Reactions

The nitro group (-NO₂) on the 2-nitrophenyl moiety can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems:

-

Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol at 25°C selectively reduces the nitro group without affecting other functionalities .

-

Fe/HCl : Fe powder in HCl at 60°C provides a cost-effective alternative but may require longer reaction times.

Table 2: Reduction of Nitro Group

| Method | Catalyst/Reagent | Time (h) | Product | Purity (%) | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | 4 | (Z)-3-((4-fluoro-2-aminophenyl)amino)... | 95 | |

| Fe/HCl | Fe, HCl (conc.) | 8 | (Z)-3-((4-fluoro-2-aminophenyl)amino)... | 88 |

Cycloaddition Reactions

The acrylonitrile moiety participates in 1,3-dipolar cycloaddition reactions. For example, reactions with azomethine ylides (generated from isatin and N-methylglycine) yield spiro-pyrrolidine derivatives with high regioselectivity :

-

Reagents : Isatin, N-methylglycine, and dipolarophiles in ethanol.

-

Outcome : Exclusive formation of exo-cycloadducts due to steric and electronic effects of the thiazole and nitrophenyl groups .

Table 3: Cycloaddition Reactivity

| Dipolarophile | Temp (°C) | Product Diastereomers (exo:endo) | Yield (%) | Source |

|---|---|---|---|---|

| Benzo[d]thiazole | 25 | 100:0 | 86 | |

| 4-Nitrophenyl | 25 | 88:12 | 82 |

Hydrolysis and Functional Group Transformations

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid.

-

Basic Hydrolysis : NaOH in H₂O/EtOH yields an amide intermediate.

Table 4: Nitrile Hydrolysis Pathways

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| HCl (conc.), Δ | (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)... | Carboxylic acid | |

| NaOH (aq.), EtOH | (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)... | Amide |

Electrophilic Aromatic Substitution

The thiazole ring and fluorophenyl group direct electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the fluoro-substituted ring .

-

Halogenation : Br₂ in acetic acid brominates the thiazole ring at the 5-position .

Photochemical and Stability Studies

-

Photodegradation : Exposure to UV light (254 nm) in methanol results in cleavage of the acrylonitrile double bond, forming a ketone derivative.

-

Thermal Stability : Decomposes above 250°C, releasing HCN and NOₓ gases.

Key Research Findings

-

Regioselectivity in Cycloadditions : The bulky thiazole and nitrophenyl groups favor exo-selectivity in 1,3-dipolar cycloadditions due to steric hindrance .

-

Reduction Sensitivity : Catalytic hydrogenation prioritizes nitro reduction over nitrile hydrolysis, enabling selective synthesis of amine derivatives .

-

Acid-Base Stability : The compound resists hydrolysis at neutral pH but degrades rapidly under strongly acidic or basic conditions.

Comparison with Similar Compounds

Thiazole Core Substitutions

The thiazole ring’s substituents significantly influence molecular conformation and physicochemical properties. For example:

- Compound 4 (): Contains a 4-chlorophenyl-thiazole group and crystallizes in a triclinic system with two independent molecules in the asymmetric unit. The chlorophenyl group contributes to planarity, while a fluorophenyl group in one molecule adopts a perpendicular orientation, introducing steric effects .

- Compound 476671-38-2 (): Substitutes the thiazole with a 4-fluorophenyl group and the acrylonitrile with a 3-hydroxy-4-methoxyphenyl group. The polar hydroxy and methoxy substituents enhance solubility compared to the nitro and chloro groups in the target compound .

Key Insight : Chlorophenyl groups (as in the target compound) may improve lipophilicity and membrane permeability relative to fluorophenyl analogs, while methoxy/hydroxy groups increase polarity for aqueous solubility.

Acrylonitrile Substituent Variations

- Compound 373371-92-7 (): Features a 3-chloro-2-methylphenylamino group and a 4-nitrophenyl-thiazole. The chloro-methyl group introduces steric hindrance, while the nitro group maintains electron-withdrawing character. Its molecular weight (396.85 g/mol) is lower than the target compound, likely due to the absence of fluorine .

- This suggests the target compound’s nitro substituent may similarly enhance binding to viral enzymes .

Crystallography and Conformational Analysis

- Compounds 4 and 5 (): Both exhibit isostructural triclinic packing with planar molecular conformations, except for one fluorophenyl group. This partial non-planarity could influence crystal packing and stability, a factor relevant to pharmaceutical formulation .

- Target Compound: No crystallographic data are provided, but analog studies suggest that chloro and nitro substituents may promote planar conformations, favoring π-π stacking in protein binding.

Comparative Data Table

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for preparing (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach.

Thiazole Core Formation : React 4-(4-chlorophenyl)thiazol-2-amine with a suitable nitrile precursor under Knoevenagel condensation conditions (e.g., using malononitrile and aldehydes, as seen in related acrylonitrile syntheses) .

Amino Substitution : Introduce the 4-fluoro-2-nitroaniline moiety via nucleophilic aromatic substitution (SNAr) or coupling reactions, leveraging the electron-deficient nature of the nitro group for regioselectivity .

Key purification steps include recrystallization or column chromatography, with reaction progress monitored by TLC (Rf values ~0.4–0.6 in ethyl acetate/hexane systems) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the nitrile (C≡N) stretch at ~2220 cm⁻¹ and the nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1340 cm⁻¹ .

- ¹H NMR : Identify aromatic protons in the thiazole (δ 7.2–8.1 ppm) and 4-fluoro-2-nitrophenyl (δ 7.8–8.3 ppm) regions. The Z-configuration of the acrylonitrile moiety can be inferred from coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .

- Mass Spectrometry : Expect a molecular ion peak [M⁺] at m/z = ~413 (C₁₈H₁₀ClFN₄O₂S) with fragments corresponding to thiazole ring cleavage (~180–200 m/z) .

Advanced Questions

Q. How can electron density topology analysis (QTAIM) elucidate bonding interactions in this compound?

- Methodological Answer : Use wavefunction analysis software (e.g., Multiwfn) to:

Calculate bond critical points (BCPs) between the thiazole sulfur and adjacent carbons, confirming covalent character (electron density ρ > 0.2 e·Å⁻³).

Analyze the Laplacian of electron density (∇²ρ) to distinguish shared (∇²ρ < 0) vs. closed-shell interactions (e.g., weak hydrogen bonds between nitro groups and adjacent aromatic protons) .

Example: The nitro group’s O atoms may exhibit non-covalent interactions (NCI plots) with the thiazole ring, influencing molecular packing .

Q. What crystallographic challenges arise in determining the Z-configuration of the acrylonitrile moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical:

- Packing Effects : The bulky 4-chlorophenyl and 4-fluoro-2-nitrophenyl groups may induce steric hindrance, stabilizing the Z-configuration. Compare with analogs like (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, where dihedral angles between aromatic rings exceed 60° .

- Data Refinement : Address disorder in the nitro group using restraints (ISOR, DELU) during refinement. Anisotropic displacement parameters (ADPs) for fluorine atoms require careful modeling due to their high thermal motion .

Q. How do substituents (Cl, F, NO₂) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the phenyl ring, limiting electrophilic substitution but enabling SNAr reactions at the para-fluoro position .

- Steric Effects : The 4-chlorophenyl group may hinder access to the thiazole’s 2-position, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

Example: Contrast reactivity with analogs lacking the nitro group (e.g., 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-2-triazolylprop-2-en-1-one), where coupling yields increase by ~20% .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

Factors : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd).

Response Variables : Yield, purity (HPLC), and reaction time.

Use a Central Composite Design (CCD) to identify interactions. For instance, high-temperature/low-polarity conditions may maximize yield but reduce regioselectivity. Statistical models (e.g., ANOVA) can prioritize factors, as demonstrated in flow-chemistry optimizations .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar acrylonitriles?

- Methodological Answer :

- Source Variation : Compare analogs like (Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile (mp 180–182°C ) vs. (Z)-3-(3,4-dimethoxyphenyl) analogs (mp 155–158°C ). Differences arise from substituent polarity (Cl/NO₂ vs. OMe) affecting crystal lattice energy.

- Experimental Validation : Perform DSC analysis at controlled heating rates (5°C/min) to distinguish decomposition from melting events .

Structure-Activity Relationship (SAR) Considerations

Q. What computational methods predict the compound’s bioactivity based on frontier molecular orbitals?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps. A smaller gap (e.g., ~3.5 eV) suggests higher electrophilicity, enhancing interactions with biological targets (e.g., kinase inhibitors).

- Molecular Docking : Compare binding affinities with analogs. For example, replacing the nitro group with methoxy (as in ) reduces electron deficiency, potentially lowering activity against oxidoreductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.